N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride
Description
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Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O2.ClH/c1-11-4-6-20(7-5-11)16(22)15(21)19-10-13-3-2-12(9-18)8-14(13)17;/h2-3,8,11H,4-7,9-10,18H2,1H3,(H,19,21);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBKSWMLLDLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=O)NCC2=C(C=C(C=C2)CN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide; hydrochloride, commonly referred to as compound CBS1118, has emerged as a significant candidate in the field of antiviral research, particularly against filoviruses such as Ebola and Marburg viruses. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- Aminomethyl group : Enhances binding affinity to target proteins.
- Fluorophenyl ring : Imparts lipophilicity and stability.
- Piperidine moiety : Provides flexibility and may influence receptor interactions.
Antiviral Properties
Recent studies have demonstrated that CBS1118 exhibits potent antiviral activity against both Ebola Virus (EBOV) and Marburg Virus (MARV). The compound was evaluated for its efficacy in inhibiting viral entry in vitro, showing promising results:
| Compound | % Inhibition (EBOV) | EC50 (μM) | % Inhibition (MARV) | EC50 (μM) |
|---|---|---|---|---|
| CBS1118 | 74.0 | 9.86 ± 2.14 | 90.7 | 0.53 ± 0.09 |
| Control | 100 | - | 100 | - |
These results indicate that CBS1118 has a significant selectivity index (SI), suggesting low cytotoxicity alongside high antiviral efficacy .
The mechanism through which CBS1118 exerts its antiviral effects involves the inhibition of viral entry into host cells. Studies suggest that the compound interferes with the fusion process between the viral envelope and the host cell membrane, a critical step for viral infection . Further structure-activity relationship (SAR) analyses have identified that modifications to the piperidine ring can significantly affect potency, underscoring the importance of molecular structure in drug design .
Case Studies
- Ebola Virus Study : In a controlled laboratory setting, CBS1118 was tested against various strains of EBOV. The compound demonstrated an EC50 value below 10 μM, indicating strong antiviral activity suitable for further development as a therapeutic agent .
- Marburg Virus Study : Similar tests conducted with MARV showed even higher inhibition rates, with an EC50 value significantly lower than that of EBOV, suggesting potential for broader-spectrum antiviral applications .
Pharmacokinetics and Metabolism
Pharmacokinetic studies indicate that CBS1118 possesses favorable metabolic stability in both rat and human liver microsomes. Importantly, it does not inhibit major cytochrome P450 enzymes (CYP3A4 and CYP2C9), which is crucial for minimizing drug-drug interactions during therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
